molecular formula C12H12O4 B14419779 2-Benzylpent-2-enedioic acid CAS No. 85533-88-6

2-Benzylpent-2-enedioic acid

Katalognummer: B14419779
CAS-Nummer: 85533-88-6
Molekulargewicht: 220.22 g/mol
InChI-Schlüssel: YMZKCFUJKZDZQL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzylpent-2-enedioic acid is an organic compound characterized by a benzyl group attached to a pentenedioic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzylpent-2-enedioic acid typically involves the reaction of benzyl bromide with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions often include:

    Reagents: Benzyl bromide, malonic acid, sodium ethoxide

    Conditions: Reflux in ethanol, followed by acidification and heating to induce decarboxylation

Industrial Production Methods:

Analyse Chemischer Reaktionen

Types of Reactions: 2-Benzylpent-2-enedioic acid can undergo various chemical reactions, including:

    Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.

    Reduction: The double bond in the pentenedioic acid moiety can be reduced to form saturated derivatives.

    Substitution: The benzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Saturated pentenedioic acid derivatives.

    Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-Benzylpent-2-enedioic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-Benzylpent-2-enedioic acid exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

    Benzoic Acid: A simpler aromatic carboxylic acid with similar oxidation properties.

    Pentenedioic Acid: Shares the pentenedioic acid backbone but lacks the benzyl group.

    Benzylmalonic Acid: Similar structure but with a different arrangement of functional groups.

Uniqueness: 2-Benzylpent-2-enedioic acid is unique due to the presence of both a benzyl group and a pentenedioic acid moiety, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in both research and industrial contexts.

Eigenschaften

CAS-Nummer

85533-88-6

Molekularformel

C12H12O4

Molekulargewicht

220.22 g/mol

IUPAC-Name

2-benzylpent-2-enedioic acid

InChI

InChI=1S/C12H12O4/c13-11(14)7-6-10(12(15)16)8-9-4-2-1-3-5-9/h1-6H,7-8H2,(H,13,14)(H,15,16)

InChI-Schlüssel

YMZKCFUJKZDZQL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)CC(=CCC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.